Catalog No.
M. Wt
374.4 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name




Molecular Formula


Molecular Weight

374.4 g/mol



InChI Key





0.02 mg/ml (in the form of di-HCl monohydrate salt)


1-(2-(1H-benzo(d)imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea, Daurismo, glasdegib, PF-04449913

Canonical SMILES


Isomeric SMILES



The exact mass of the compound Glasdegib is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 mg/ml (in the form of di-hcl monohydrate salt). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Glasdegib, also known by its brand name Daurismo, is a medication used in combination with low-dose cytarabine to treat a specific form of acute myeloid leukemia (AML) in adults []. This type of AML is newly diagnosed and affects patients who are either 75 years or older or have other health conditions that prevent them from undergoing intensive chemotherapy [].

Molecular Structure Analysis

Glasdegib is a benzimidazole derivative []. Benzimidazoles are a class of organic compounds known for their diverse biological activities []. Specific details about the key features and functionalities within Glasdegib's structure are not readily available in publicly accessible sources as this information may be considered proprietary by the developers.

Chemical Reactions Analysis

The detailed synthesis of Glasdegib is not publicly available due to potential commercial confidentiality []. Scientific literature focuses on the application of Glasdegib rather than its production methods.

Physical And Chemical Properties Analysis

Specific data on Glasdegib's melting point, boiling point, solubility, and stability is not available in publicly accessible sources. This type of information is often not required for its clinical use.

Glasdegib works by inhibiting the hedgehog signaling pathway []. This pathway plays a critical role in embryonic development and tissue repair in adult organisms. However, abnormal activation of this pathway has been linked to various cancers, including AML. By targeting this pathway, Glasdegib disrupts the uncontrolled growth of cancer cells.

Glasdegib is a small molecule inhibitor that targets the smoothened protein, a key component of the Hedgehog signaling pathway. This pathway plays a critical role in embryonic development and tissue repair, but abnormal activation of the pathway has been implicated in the development of several cancers [].

Mode of Action

Glasdegib binds directly to the smoothened protein, preventing it from interacting with other proteins essential for signal transduction. By inhibiting smoothened, Glasdegib disrupts the Hedgehog pathway, thereby blocking the growth and survival of cancer cells that rely on this pathway for their proliferation [].



Boiling Point

Decomposes at 214 ºC




white solid powder

Melting Point

214 ºC



GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Glasdegib, in combination with cytarabine, is indicated for the treatment of newly diagnosed acute myeloid leukemia in adult patients who are over 75 years old or that have co-morbidities that preclude intensive induction chemotherapy.[L5080] Acute myeloid leukemia is characterized by abnormal production of myeloblasts, red cells, or platelets. It is considered a cancer of blood and bone marrow and it is the most common type of acute leukemia in adults.[L4832]
FDA Label
Treatment of acute myeloid leukaemia
Daurismo is indicated, in combination with low-dose cytarabine, for the treatment of newly diagnosedde novo or secondary acute myeloid leukaemia (AML) in adult patients who are not candidates forstandard induction chemotherapy.

Livertox Summary

Glasdegib is an orally available small molecule inhibitor of the signaling molecule hedgehog which is used as an antineoplastic agent in the treatment of acute myeloid leukemia. Glasdegib is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to cause rare instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents


In preclinical studies, glasdegib achieved a significant reduction in leukemic stem cell burden in xenograft models and a reduction in cell population expressing leukemic stem cell markers.[A173857] In clinical trials, glasdegib demonstrated a marked downregulation of more than 80% of the expression of glioma-associated transcriptional regulator GL11 in skin. In this same study 8% of the studied individuals with acute myeloid leukemia achieved morphological complete remission while 31% achieved stable disease state.[A173857] The latest clinical trial proved glasdegib to generate an overall survival of 8.3 months which was almost double to what has been observed in patients under low-dose cytarabine treatment. As well, there have been reports of dose-dependent QTc prolongation in patients administered with glasdegib.[L5080]
Glasdegib is an orally bioavailable small-molecule inhibitor of the Hedgehog (Hh) signaling pathway with potential antineoplastic activity. Glasdegib appears to inhibit Hh pathway signaling. The Hh signaling pathway plays an important role in cellular growth, differentiation and repair. Constitutive activation of Hh pathway signaling has been observed in various types of malignancies.

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX63 - Glasdegi

Mechanism of Action

Glasdegib is a potent and selective inhibitor of the hedgehog signaling pathway that acts by binding to the smoothened (SMO) receptor.[A40310] The hedgehog signaling pathway is involved in maintenance of neural and skin stem cells. In this pathway, the binding of specific ligands to the transmembrane receptor patched (PTCH1) allows the activation of the transcriptional regulators GL11, GL12 and modulation of the gene expression through SMO-mediated signaling. The aberrant activation of the hedgehog pathway is thought to be implicated in the pathogenesis of chronic myeloid leukemia, medulloblastoma and basal cell carcinoma due to the hyperproliferative state that a modification on this pathway will produce.[A173860]

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Frizzled / Smoothened family
SMO [HSA:6608] [KO:K06226]


Health Hazard

Health Hazard

Other CAS




FDA Medication Guides

Glasdegib Maleate

Biological Half Life

The reported half-life of glasdegib is of 17.4 hours.

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human drugs -> Orphan -> Daurismo -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients


Modify: 2023-09-12
1:Metabolism, excretion and pharmacokinetics of [14C]glasdegib (PF-04449913) in healthy volunteers following oral administration. Lam JL, Vaz A, Hee B, Liang Y, Yang X, Shaik MN.Xenobiotica. 2017 Jan 3:1-13. doi: 10.1080/00498254.2016.1261307. [Epub ahead of print] PMID: 27866461 2:The human Smoothened inhibitor PF-04449913 induces exit from quiescence and loss of multipotent Drosophila hematopoietic progenitor cells. Giordani G, Barraco M, Giangrande A, Martinelli G, Guadagnuolo V, Simonetti G, Perini G, Bernardoni R.Oncotarget. 2016 Aug 23;7(34):55313-55327. doi: 10.18632/oncotarget.10879. PMID: 27486815 Free PMC Article3:Treatment with PF-04449913, an oral smoothened antagonist, in patients with myeloid malignancies: a phase 1 safety and pharmacokinetics study. Martinelli G, Oehler VG, Papayannidis C, Courtney R, Shaik MN, Zhang X, O/'Connell A, McLachlan KR, Zheng X, Radich J, Baccarani M, Kantarjian HM, Levin WJ, Cortes JE, Jamieson C.Lancet Haematol. 2015 Aug;2(8):e339-46. doi: 10.1016/S2352-3026(15)00096-4. Epub 2015 Jul 26. PMID: 26688487

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